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Compound Name: Hg-10-102-01

Cat. No.: B607943 Get Quote

For Immediate Release

Dateline: November 6, 2025

Hg-10-102-01 is a potent and selective small-molecule inhibitor of Leucine-rich repeat kinase 2

(LRRK2), a key enzyme implicated in the pathogenesis of Parkinson's disease. This technical

guide provides a comprehensive overview of the targeting profile of Hg-10-102-01, including its

activity against wild-type and mutant forms of LRRK2, its effects on downstream signaling, and

detailed experimental methodologies.

Quantitative Analysis of Hg-10-102-01 Potency
Hg-10-102-01 demonstrates high potency against wild-type LRRK2 and several of its clinically

relevant mutants. The compound is particularly effective against the G2019S mutant, which is

one of the most common causes of familial Parkinson's disease.[1] The inhibitory activity of Hg-
10-102-01 is summarized in the table below.
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Target IC50 (nM)

Wild-type LRRK2 20.3 nM, 23.3 nM[2][3][4][5][6]

LRRK2 (G2019S mutant) 3.2 nM[2][3][5][6]

LRRK2 (A2016T mutant) 153.7 nM, 153 nM[5][6]

LRRK2 (G2019S + A2016T double mutant) 95.9 nM[6]

MNK2 600 nM (0.6 µM)[3]

MLK1 2100 nM (2.1 µM)[3]

Mechanism of Action and Cellular Effects
Hg-10-102-01 exerts its inhibitory effect by targeting the kinase activity of LRRK2. This leads to

a dose-dependent reduction in the phosphorylation of LRRK2 at key autophosphorylation sites,

namely Serine 910 (Ser910) and Serine 935 (Ser935).[3][4][5] This dephosphorylation has

been observed in various cell-based assays, including HEK293 cells stably expressing wild-

type or mutant LRRK2, as well as in mouse Swiss 3T3 cells and mouse embryonic fibroblasts

with endogenous LRRK2.[3]

Furthermore, Hg-10-102-01 has been shown to be brain-penetrant, a crucial characteristic for

therapeutic agents targeting neurodegenerative diseases.[3][7][8] Following intraperitoneal

administration in mice, the compound effectively inhibits LRRK2 phosphorylation in the brain,

as well as in peripheral organs like the kidney and spleen.[4][6][8]

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the LRRK2 signaling pathway and a typical experimental

workflow for evaluating the efficacy of Hg-10-102-01.
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Inhibition by Hg-10-102-01 LRRK2 Kinase Activity Downstream Substrates
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Figure 1: LRRK2 Signaling and Inhibition by Hg-10-102-01.
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Figure 2: Workflow for Cellular Assay of LRRK2 Inhibition.

Experimental Protocols
In Vitro Kinase Inhibition Assay
A standard in vitro kinase assay is employed to determine the IC50 values of Hg-10-102-01
against LRRK2 and its mutants. The protocol involves the following key steps:

Reagents: Recombinant LRRK2 enzyme (wild-type or mutant), a suitable kinase substrate

(e.g., LRRKtide), ATP, and Hg-10-102-01 at various concentrations.

Reaction: The kinase reaction is initiated by adding ATP to a mixture of the LRRK2 enzyme,

substrate, and inhibitor in a reaction buffer.

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a

specific duration.

Detection: The extent of substrate phosphorylation is quantified. This can be achieved using

methods such as radiometric assays (incorporation of ³²P-ATP) or luminescence-based

assays that measure the amount of ATP remaining after the kinase reaction.

Data Analysis: The percentage of inhibition at each concentration of Hg-10-102-01 is

calculated relative to a control without the inhibitor. The IC50 value is then determined by

fitting the data to a dose-response curve.

Cell-Based LRRK2 Autophosphorylation Assay
This assay is used to assess the ability of Hg-10-102-01 to inhibit LRRK2 activity within a

cellular context.

Cell Culture: HEK293 cells are stably transfected to express wild-type or mutant forms of

LRRK2, often with a tag such as GFP for easier detection.[9]

Compound Treatment: The cells are treated with varying concentrations of Hg-10-102-01 or

a vehicle control (e.g., DMSO) for a defined period (e.g., 90 minutes).[9]

Cell Lysis: After treatment, the cells are washed and then lysed to release the cellular

proteins.
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Immunoblotting: The cell lysates are separated by SDS-PAGE and transferred to a

membrane. The membrane is then probed with primary antibodies specific for

phosphorylated LRRK2 (pSer910 and pSer935) and total LRRK2.

Detection and Analysis: Following incubation with appropriate secondary antibodies, the

protein bands are visualized using a suitable detection method (e.g., chemiluminescence).

The band intensities are quantified to determine the ratio of phosphorylated LRRK2 to total

LRRK2 at each inhibitor concentration.

Future Directions
The potent and selective inhibition of LRRK2 by Hg-10-102-01 makes it a valuable research

tool for elucidating the role of LRRK2 in both normal physiology and in the context of

Parkinson's disease.[7] Its brain-penetrant nature further enhances its utility for in vivo studies.

[8] The compound has also served as a scaffold for the development of more advanced

therapeutic modalities, such as PROTAC (Proteolysis Targeting Chimera) degraders of LRRK2,

which aim to not only inhibit but also eliminate the target protein.[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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